molecular formula C10H11ClO2 B2546286 2-Chloro-4-isopropoxybenzaldehyde CAS No. 1289064-60-3

2-Chloro-4-isopropoxybenzaldehyde

Cat. No.: B2546286
CAS No.: 1289064-60-3
M. Wt: 198.65
InChI Key: VWYLGMZJXPCPRV-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxybenzaldehyde (C₁₀H₁₁ClO₂, molecular weight: 198.45 g/mol) is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho position (C-2) and an isopropoxy group at the para position (C-4). The electron-withdrawing chlorine and bulky isopropoxy substituents confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is modulated by the interplay of these substituents, which influence electrophilicity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-chloro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYLGMZJXPCPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289064-60-3
Record name 2-chloro-4-(propan-2-yloxy)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxybenzaldehyde typically involves the chlorination of 4-isopropoxybenzaldehyde. One common method is the reaction of 4-isopropoxybenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Chloro-4-isopropoxybenzaldehyde serves as a critical building block in the synthesis of more complex organic molecules. It can be utilized in the development of various derivatives that are essential in pharmaceutical chemistry and materials science.

Reactions and Mechanisms
The compound can undergo several chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its reactivity is influenced by the presence of the chlorine atom and the aldehyde group, which can participate in further transformations to yield diverse chemical entities .

Biological Applications

Enzyme-Catalyzed Reactions
In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions. Its ability to interact with specific enzymes allows researchers to investigate biochemical pathways and mechanisms.

Pharmacological Potential
Research indicates that compounds similar to this compound exhibit potential antimicrobial and antifungal properties. This suggests that it may serve as a candidate for further pharmacological studies aimed at developing new therapeutic agents . The compound's interactions with various biological targets could lead to the discovery of novel drugs.

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis
The compound is employed as an intermediate in the synthesis of pharmaceutical compounds, particularly those with targeted therapeutic effects. Its structural features allow for modifications that can enhance efficacy and reduce side effects in drug development.

Case Studies

  • Anticancer Studies : In recent studies, related compounds have shown significant anticancer activity against various cell lines, suggesting that this compound could be explored for similar applications .
  • Antimicrobial Activity : Investigations into its biological activity have revealed promising results against both Gram-negative and Gram-positive bacteria, indicating potential use in developing new antibiotics .

Industrial Applications

Agrochemicals and Specialty Chemicals
In industrial settings, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives can serve as herbicides, insecticides, or fungicides due to their biological activity.

Summary Table of Applications

Application AreaSpecific Uses
Chemical SynthesisBuilding block for organic synthesis
Biological ResearchProbe for enzyme-catalyzed reactions
Medicinal ChemistryIntermediate in pharmaceutical synthesis
Industrial ChemistryProduction of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary widely, depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The chlorine in this compound withdraws electrons, increasing the aldehyde's electrophilicity. In contrast, the hydroxyl group in 4-hydroxybenzaldehyde donates electrons, reducing reactivity toward nucleophiles .
  • Solubility : 4-Hydroxybenzaldehyde’s hydroxyl group enhances water solubility (∼1.2 g/100 mL at 25°C), whereas this compound and 4-(Bromomethyl)benzaldehyde are more soluble in organic solvents like dichloromethane or ethyl acetate .

Biological Activity

2-Chloro-4-isopropoxybenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, chemical properties, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzaldehyde functional group with a chlorine atom and an isopropoxy group attached to the aromatic ring. Its molecular formula is C10H11ClOC_{10}H_{11}ClO with a molecular weight of approximately 198.65 g/mol. The compound is synthesized typically through the chlorination of 4-isopropoxybenzaldehyde using reagents like thionyl chloride under reflux conditions.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes, modulating biochemical pathways. For example, it has been studied for its potential effects on aldehyde dehydrogenases (ALDH), which are critical in drug metabolism and detoxification processes .
  • Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial properties, indicating potential applications in treating infections .

Table 1: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionPotential inhibitor of ALDH enzymes, affecting drug metabolism
AntimicrobialExhibits antimicrobial activity against various pathogens
CytotoxicityShows cytotoxic effects in certain cancer cell lines
Anti-inflammatoryPotential anti-inflammatory effects observed in preliminary studies

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in prostate cancer cells when tested at concentrations of 50 and 200 μM. This suggests its potential as a therapeutic agent in oncology .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition demonstrated that this compound competes with substrates for binding to ALDH enzymes, leading to decreased enzyme activity. This could have implications for enhancing the efficacy of chemotherapeutic agents by reducing their metabolism .
  • Antimicrobial Efficacy : In vitro tests showed that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in pharmaceutical formulations aimed at treating bacterial infections .

Q & A

Q. What isotopic labeling techniques track metabolic pathways of this compound?

  • Methodology : Synthesize deuterated analogs (e.g., D₃-isopropoxy) via Pd-catalyzed hydrogen-deuterium exchange. Use LC-HRMS to trace metabolites in hepatocyte incubations, focusing on glucuronide or sulfate conjugates .

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